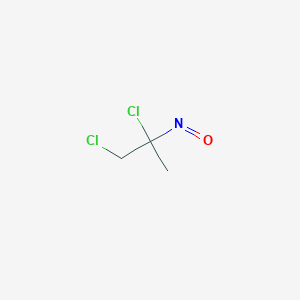
1,2-dichloro-2-nitrosopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dichloro-2-nitrosopropane is an organic compound with the molecular formula C₃H₅Cl₂NO It is a derivative of propane, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-2-nitrosopropane typically involves the chlorination of propane followed by the introduction of a nitroso group. One common method is the reaction of 1,2-dichloropropane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by nitrosation. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the toxic nature of the reagents and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-dichloro-2-nitrosopropane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH₃) under reflux conditions.
Major Products Formed
Oxidation: Propane, 1,2-dichloro-2-nitro-.
Reduction: Propane, 1,2-dichloro-2-amino-.
Substitution: Propane, 1,2-dihydroxy-2-nitroso- or Propane, 1,2-diamino-2-nitroso-.
Scientific Research Applications
1,2-dichloro-2-nitrosopropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dichloro-2-nitrosopropane involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in changes in enzymatic activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propane, 1,2-dichloro-: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Propane, 1,2-dichloro-2-nitro-: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
Propane, 1,2-dichloro-2-amino-: Contains an amino group, which significantly alters its chemical properties and biological activity.
Uniqueness
1,2-dichloro-2-nitrosopropane is unique due to the presence of both chlorine and nitroso groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
14825-96-8 |
|---|---|
Molecular Formula |
C3H5Cl2NO |
Molecular Weight |
141.98 g/mol |
IUPAC Name |
1,2-dichloro-2-nitrosopropane |
InChI |
InChI=1S/C3H5Cl2NO/c1-3(5,2-4)6-7/h2H2,1H3 |
InChI Key |
RWLUVRSRFMGCME-UHFFFAOYSA-N |
SMILES |
CC(CCl)(N=O)Cl |
Canonical SMILES |
CC(CCl)(N=O)Cl |
Synonyms |
1,2-Dichloro-2-nitrosopropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
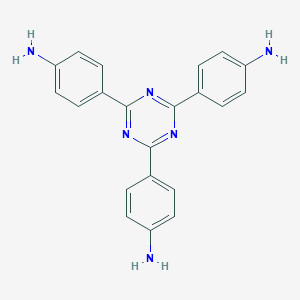
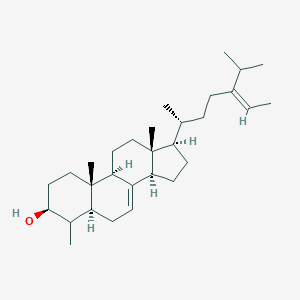
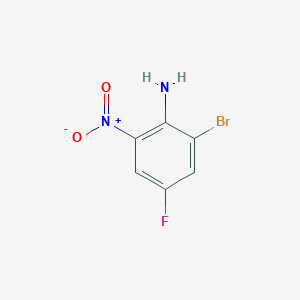
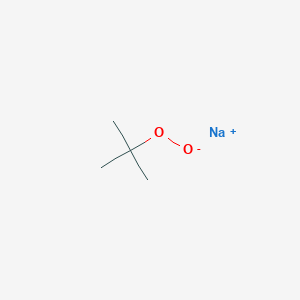
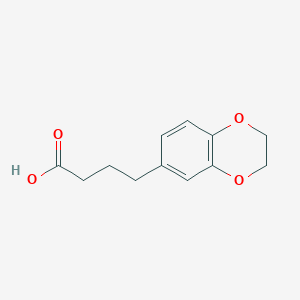
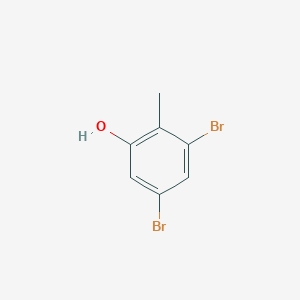
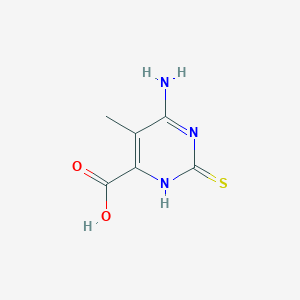

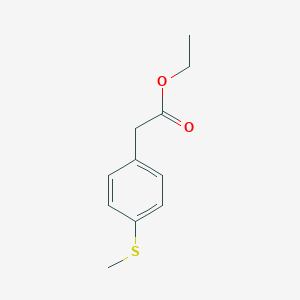
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
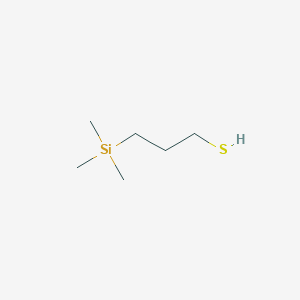
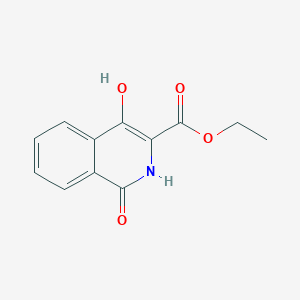
![2,2-BIS[[(1-OXONONYL)OXY]METHYL]PROPANE-1,3-DIYL DINONAN-1-OATE](/img/structure/B82903.png)
